molecular formula C14H21NO2 B14845960 4-Cyclopropoxy-2-isopropoxy-5-isopropylpyridine

4-Cyclopropoxy-2-isopropoxy-5-isopropylpyridine

Cat. No.: B14845960
M. Wt: 235.32 g/mol
InChI Key: PGBIRNOXNYGSLK-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-isopropoxy-5-isopropylpyridine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of cyclopropoxy, isopropoxy, and isopropyl groups attached to a pyridine ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-isopropoxy-5-isopropylpyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a pyridine derivative with cyclopropyl and isopropyl groups using suitable alkylating agents. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-isopropoxy-5-isopropylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Cyclopropoxy-2-isopropoxy-5-isopropylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-isopropoxy-5-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropoxy-5-isopropoxy-2-isopropylpyridine
  • 4-Cyclopropoxy-2-isopropoxy-3-isopropylpyridine

Uniqueness

4-Cyclopropoxy-2-isopropoxy-5-isopropylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-cyclopropyloxy-5-propan-2-yl-2-propan-2-yloxypyridine

InChI

InChI=1S/C14H21NO2/c1-9(2)12-8-15-14(16-10(3)4)7-13(12)17-11-5-6-11/h7-11H,5-6H2,1-4H3

InChI Key

PGBIRNOXNYGSLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1OC2CC2)OC(C)C

Origin of Product

United States

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